molecular formula C11H10ClN3 B1490420 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine CAS No. 2092721-98-5

6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine

Cat. No.: B1490420
CAS No.: 2092721-98-5
M. Wt: 219.67 g/mol
InChI Key: YUQYNVAQKKFTOQ-UHFFFAOYSA-N
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Description

6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine is a chemical compound offered for research and development purposes. Pyrimidin-4-amine derivatives are a significant area of investigation in agricultural and medicinal chemistry due to their diverse biological activities. Recent studies on structurally similar compounds have shown that pyrimidin-4-amine scaffolds can exhibit promising fungicidal activities against a range of phytopathogenic fungi and insecticidal activities against pests such as Mythimna separata . The pyrimidine core is a privileged structure in agrochemical discovery, featured in several commercial fungicides . Researchers are exploring these derivatives to develop novel agents with potent effects and to understand their structure-activity relationships (SAR) . This compound is provided for in-vitro research use and is a valuable building block for synthesizing novel molecules or for biochemical screening. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-[(4-chlorophenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQYNVAQKKFTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=NC=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound’s interaction with CDKs involves binding to the active site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. This apoptotic effect is mediated through the activation of caspases and the upregulation of pro-apoptotic genes. Additionally, this compound can alter metabolic pathways, leading to changes in cellular energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation of pro-apoptotic genes and the downregulation of survival genes, contributing to its cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods. Long-term exposure to this compound can lead to sustained cell cycle arrest and apoptosis, highlighting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound’s metabolism can lead to the formation of active metabolites that contribute to its pharmacological effects. Additionally, this compound can influence metabolic flux, altering the levels of key metabolites involved in energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for specific binding sites and its ability to cross cellular membranes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Additionally, this compound can accumulate in the cytoplasm, where it can interact with cytoplasmic enzymes and signaling proteins.

Biological Activity

6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound exhibits a variety of pharmacological effects, including anticancer, antimicrobial, and antiplatelet activities. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C11H11ClN2C_{11}H_{11}ClN_2, with a molecular weight of approximately 220.67 g/mol. The compound features a pyrimidine ring substituted with a chlorophenyl group, which is believed to influence its biological activity.

Anticancer Activity

Research has indicated that derivatives of pyrimidines, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Studies have shown that this compound exhibits cytotoxicity against cancer cell lines such as HeLa and AGS, with IC50 values indicating effective inhibition of cell growth. For example, one study reported an IC50 value of 53.02 µM against gastric adenocarcinoma cells (AGS) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : It has shown activity against various bacterial strains, including Enterococcus faecalis, with minimum inhibitory concentration (MIC) values reported at 16 µg/mL . Such findings suggest that the compound may serve as a potential antibacterial agent.

Antiplatelet Activity

Recent studies have explored the antiplatelet effects of pyrimidine derivatives:

  • Mechanism of Action : The introduction of an alkylamino moiety at the 4-position of pyrimidines has been linked to enhanced antiplatelet activity. The synthesis of N-glycofuranosyl derivatives containing the chlorophenyl substitution demonstrated promising results in inhibiting platelet aggregation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureBiological Activity
-C=N bondIncreases cytotoxicity against cancer cells
Chlorophenyl groupEnhances antibacterial properties
Alkylamino moietyImproves antiplatelet activity

Research indicates that modifications in the structure can significantly influence the biological efficacy of pyrimidine derivatives .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study focused on synthesizing various pyrimidine derivatives, including this compound, and evaluating their biological activities. The results highlighted the compound's potential as an anticancer agent with favorable toxicity profiles .
  • Cytotoxicity Assessment : Another research effort involved assessing the cytotoxic effects on multiple cancer cell lines, revealing that structural modifications could enhance or diminish activity depending on the specific substituents used .
  • Antimicrobial Testing : The antibacterial properties were tested against standard bacterial strains, confirming the compound's effectiveness and suggesting further exploration into its mechanism of action .

Scientific Research Applications

Antibacterial and Antifungal Activities

Numerous studies have demonstrated the antibacterial and antifungal properties of pyrimidine derivatives, including 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, Cieplik et al. (2006) synthesized derivatives that showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disrupting microbial cell membranes or interfering with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For example, a study by Cieplik et al. (2023) reported that derivatives of this compound exhibited cytotoxic effects against gastric adenocarcinoma cell lines, with IC50 values indicating effective inhibition of cancer cell proliferation . The presence of the -C=N- bond in related pyrimidine structures has been linked to enhanced antineoplastic activity, suggesting that structural modifications can lead to improved therapeutic efficacy .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds like this compound have shown promise as anti-inflammatory agents. Research has indicated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, a study highlighted the ability of pyrimidine derivatives to suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs .

Structural Characterization

Understanding the structural properties of this compound is vital for elucidating its biological activities. Crystallographic studies have revealed that these compounds often form intramolecular hydrogen bonds, which contribute to their stability and biological function . Techniques such as X-ray crystallography have been employed to characterize these structures, providing insights into their conformational dynamics and interactions.

Synthesis and Derivative Development

The synthesis of this compound and its derivatives typically involves multi-step organic reactions, including condensation reactions and functional group modifications . Researchers continue to explore new synthetic pathways to enhance yield and purity while developing novel derivatives with improved pharmacological profiles.

Summary Table: Biological Activities of this compound Derivatives

Activity TypeTarget Organisms/CellsKey Findings
AntibacterialStaphylococcus aureus, E. coliSignificant growth inhibition observed
AntifungalVarious fungal strainsEffective against multiple pathogens
AnticancerGastric adenocarcinoma cellsIC50 values indicating cytotoxicity
Anti-inflammatoryCOX enzymesComparable inhibition to celecoxib

Comparison with Similar Compounds

Structural Comparisons

The pyrimidin-4-amine scaffold is highly modular, with substitutions at the 2-, 5-, and 6-positions significantly influencing activity. Below is a structural comparison of key analogs:

Compound Name Substituents (Positions) Key Structural Features Reference CAS/ID
6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine 6-(4-chlorobenzyl), 4-NH2 Chlorophenylmethyl enhances lipophilicity 2092721-98-5
6-Chloro-N-methylpyrimidin-4-amine 6-Cl, 4-NH(CH3) Methylamine substitution increases polarity 65766-32-7
4-Methyl-6-phenylpyrimidin-2-amine 6-phenyl, 4-CH3, 2-NH2 Dual phenyl/methyl groups alter sterics -
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine Complex substitutions at 2, 4, 5, 6 Multi-substituted for enhanced bioactivity -
6-(4-Morpholinophenyl)pyrimidin-2-amine 6-(4-morpholinophenyl), 2-NH2 Morpholine enhances solubility -

Key Observations :

  • The 4-chlorobenzyl group in the target compound likely improves membrane permeability compared to smaller substituents (e.g., Cl or CH3) .
  • Compounds with trifluoromethyl or oxadiazole moieties (e.g., ) exhibit enhanced pesticidal activity due to electron-withdrawing effects .

Physicochemical Properties

Limited melting point (m.p.) and solubility data are available for the target compound, but inferences can be drawn from analogs:

Compound Name Melting Point (°C) Solubility (LogP) Molecular Weight (g/mol)
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine 133.5–135.5 ~2.8 (estimated) 283.73
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine - 255.7 255.71
This compound Not reported ~3.2 (estimated) 235.68
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine 469–471 K ~4.1 (estimated) 453.44

Key Observations :

  • Bulkier substituents (e.g., trifluoromethyl or morpholine) increase molecular weight and LogP, reducing aqueous solubility .
  • Nitro or sulfanyl groups (e.g., ) may enhance thermal stability .

Key Observations :

  • Trifluoromethyl-oxadiazole derivatives () show superior pesticidal activity (LC50 ~3.57 mg/L) due to optimized electronic and steric effects .
  • Chlorophenyl substitutions are common in antimicrobial agents, likely disrupting microbial membranes .

Preparation Methods

Direct Amination of 6-(4-Chlorobenzyl)pyrimidin-4-one

Method Overview:
A common synthetic approach involves the nucleophilic substitution of a 4-position leaving group on a 6-(4-chlorobenzyl)pyrimidin-4-one precursor with ammonia or an amine source to yield the 4-amine derivative.

Typical Procedure:

  • Starting from 6-(4-chlorobenzyl)pyrimidin-4-one, amination is carried out by reacting with ammonia or ammonium salts in a polar solvent such as ethanol or water under reflux conditions.
  • Acid catalysis (e.g., acetic acid) may be used to facilitate the substitution at the 4-position.
  • Reaction times vary from several hours to overnight to ensure complete conversion.

Reaction Conditions Table:

Parameter Typical Range/Value
Solvent Ethanol, Methanol, Water
Catalyst Acetic acid (0.1–1 equiv)
Temperature Reflux (~78–100 °C)
Reaction Time 3–22 hours
Amine Source Ammonia or ammonium salts
Yield Moderate to high (70–90%)

This method is supported by analogous amination reactions of pyrimidine derivatives, where hydrochloric acid-promoted amination in aqueous media has been demonstrated to be efficient for similar fused pyrimidines.

Reductive Amination Using 4-Chlorobenzylamine and Pyrimidine-4-carbaldehyde

Method Overview:
An alternative synthetic route involves the condensation of 4-chlorobenzylamine with 6-methylpyrimidine-4-carbaldehyde followed by reduction to form the target amine.

Procedure Details:

  • The aldehyde group at the 4-position of the pyrimidine ring is reacted with 4-chlorobenzylamine to form an imine intermediate (Schiff base).
  • The imine is then reduced using mild reducing agents such as sodium borohydride or catalytic hydrogenation to afford the 6-[(4-chlorophenyl)methyl]pyrimidin-4-amine.
  • Solvents such as ethanol or methanol are commonly used.
  • The reaction is typically carried out under reflux or room temperature conditions depending on the reducing agent.

Advantages:

  • This method allows for structural modifications and introduction of various substituents on the pyrimidine ring.
  • It is amenable to scale-up and provides good yields.

Key Reaction Steps:

Step Reagents/Conditions Outcome
Condensation 4-Chlorobenzylamine + Pyrimidine-4-carbaldehyde, ethanol, reflux Formation of imine intermediate
Reduction Sodium borohydride or catalytic hydrogenation Conversion to amine

This approach is consistent with the synthesis of pyrimidine Schiff bases and their subsequent reduction reported in literature.

Phosphorus Oxychloride Mediated Chlorination and Subsequent Amination

Method Overview:
A two-step process involving the initial chlorination of pyrimidin-4-one derivatives using phosphorus oxychloride (POCl3) followed by nucleophilic substitution with 4-chlorobenzylamine.

Procedure Details:

  • The 4-position of the pyrimidine ring is activated by chlorination using POCl3, generating a 4-chloropyrimidine intermediate.
  • This intermediate then undergoes nucleophilic substitution by 4-chlorobenzylamine under reflux in an ethanol/piperidine mixture.
  • The reaction mixture is cooled, and the product is precipitated and purified by crystallization.

Reaction Conditions Table:

Step Reagents/Conditions Notes
Chlorination Pyrimidin-4-one + POCl3, reflux, 2–5 hours Formation of 4-chloropyrimidine
Amination 4-Chloropyrimidine + 4-chlorobenzylamine, ethanol/piperidine, reflux 5 hours Nucleophilic substitution
Purification Cooling, addition of water, filtration, crystallization Product isolation

This method is well-documented for the synthesis of substituted pyrimidines and was successfully applied to related compounds with good yields (e.g., 83% yield reported).

Hydrochloric Acid-Promoted Amination in Water (Green Chemistry Approach)

Method Overview:
A more environmentally friendly approach involves the amination of chloropyrimidine derivatives in aqueous media with catalytic hydrochloric acid.

Procedure Details:

  • The chloropyrimidine derivative and 4-chlorobenzylamine are stirred in water with a catalytic amount of HCl at 80 °C.
  • The reaction proceeds over several hours (up to 22 h) to yield the amine product.
  • After completion, the mixture is neutralized with sodium carbonate solution, and the product is isolated by filtration and purified by chromatography.

Advantages:

  • Use of water as solvent reduces environmental impact.
  • Mild conditions and high yields (up to 88–89%) reported for similar pyrimidine aminations.

Summary Table of Preparation Methods

Method No. Synthetic Route Description Key Reagents/Conditions Advantages Typical Yield (%)
1 Direct amination of 6-(4-chlorobenzyl)pyrimidin-4-one Ammonia, ethanol, acetic acid, reflux Simple, straightforward 70–90
2 Reductive amination via Schiff base intermediate 4-Chlorobenzylamine + pyrimidine-4-carbaldehyde, NaBH4 Versatile, allows modifications Moderate to high
3 POCl3 chlorination followed by nucleophilic substitution POCl3 chlorination, ethanol/piperidine reflux High yield, well-established ~83
4 HCl-promoted amination in water Chloropyrimidine + amine, HCl, 80 °C, water Green solvent, mild conditions 88–89

Research Findings and Notes

  • The amination at the 4-position of pyrimidine rings is generally facilitated by activating the position either through chlorination or by using aldehyde intermediates for reductive amination.
  • Acid catalysis (acetic acid or HCl) improves reaction rates and yields by activating the electrophilic site.
  • Reduction of imines formed from aldehydes and amines is a common strategy for introducing the (4-chlorophenyl)methyl substituent.
  • Use of water as a solvent and mild acid catalysts is gaining attention for sustainable and scalable synthesis.
  • Purification typically involves crystallization or silica-gel chromatography to achieve high purity suitable for research and industrial applications.
  • Structural characterization of intermediates and final products is confirmed by NMR, IR, and melting point analysis consistent with reported data.

Q & A

Q. What are the optimized synthetic routes for 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key steps may use solvents like dimethylformamide (DMF) or toluene with bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) at 120–130°C to facilitate alkylation or amination . Optimization focuses on solvent polarity (to stabilize intermediates), base strength (to deprotonate reactants), and temperature control to minimize side reactions. For example, DMF enhances nucleophilicity in SN2 reactions, while K₂CO₃ is preferred over NaOH for milder conditions .

Q. How is the crystal structure of this compound determined, and what tools are used for refinement?

Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection uses high-resolution diffractometers, and structures are refined via programs like SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) . Hydrogen-bonding networks and torsion angles (e.g., dihedral angles between the pyrimidine ring and chlorophenyl group) are critical for validating molecular geometry. ORTEP-III visualizes thermal ellipsoids to assess atomic displacement .

Q. What spectroscopic techniques are employed to confirm its purity and structure?

  • ¹H/¹³C NMR : Identifies substituents (e.g., methylene protons at δ ~4.5 ppm for –CH₂–; aromatic protons for chlorophenyl).
  • IR Spectroscopy : Detects functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for amines).
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
  • HPLC : Quantifies purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict its reactivity and target interactions?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina, Schrödinger) models binding to targets like kinase enzymes, with scoring functions (e.g., Gibbs free energy) prioritizing high-affinity conformers . For example, the chlorophenyl group may enhance hydrophobic interactions in enzyme pockets .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in antimicrobial or cytotoxic results often arise from:

  • Assay variations : MIC (Minimum Inhibitory Concentration) values depend on bacterial strains (e.g., Gram-positive vs. Gram-negative) .
  • Structural analogs : Substituents like morpholine or trifluoromethyl groups alter solubility and membrane permeability .
  • Metabolic stability : Microsomal assays (e.g., liver S9 fractions) assess oxidative degradation rates .

Q. How is its mechanism of action elucidated in kinase inhibition studies?

  • Enzyme assays : Measure IC₅₀ values against purified kinases (e.g., EGFR) using ADP-Glo™ kits.
  • Cellular assays : Western blotting detects phosphorylation levels of downstream targets (e.g., ERK1/2).
  • Mutagenesis : Identify resistance-conferring mutations (e.g., T790M in EGFR) to validate binding specificity .

Methodological Considerations

Q. What protocols are used to assess its pharmacokinetic properties?

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
  • Plasma Stability : Incubation with human plasma (37°C, 24h) followed by LC-MS quantification.
  • Caco-2 Permeability : Models intestinal absorption; Papp values >1×10⁻⁶ cm/s indicate high bioavailability .

Q. How are structure-activity relationships (SAR) systematically investigated?

  • Analog synthesis : Replace the chlorophenyl group with electron-withdrawing (e.g., –CF₃) or donating (e.g., –OCH₃) substituents.
  • 3D-QSAR : CoMFA or CoMSIA maps steric/electrostatic fields to correlate substituent effects with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine
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6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.